molecular formula C13H17NO2 B310390 N-(2,6-dimethylphenyl)oxolane-2-carboxamide

N-(2,6-dimethylphenyl)oxolane-2-carboxamide

Cat. No.: B310390
M. Wt: 219.28 g/mol
InChI Key: VEXODVAYMNODGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)oxolane-2-carboxamide is an organic compound with the molecular formula C13H17NO2. It is known for its unique structure, which includes a tetrahydrofuran ring and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)oxolane-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with tetrahydro-2-furoic acid. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,6-dimethylphenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)tetrahydro-2-furoic acid
  • N-(2,6-dimethylphenyl)tetrahydro-2-furanamine
  • N-(2,6-dimethylphenyl)tetrahydro-2-furanol

Uniqueness

N-(2,6-dimethylphenyl)oxolane-2-carboxamide stands out due to its unique combination of a tetrahydrofuran ring and a dimethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C13H17NO2/c1-9-5-3-6-10(2)12(9)14-13(15)11-7-4-8-16-11/h3,5-6,11H,4,7-8H2,1-2H3,(H,14,15)

InChI Key

VEXODVAYMNODGK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCO2

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCO2

Origin of Product

United States

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